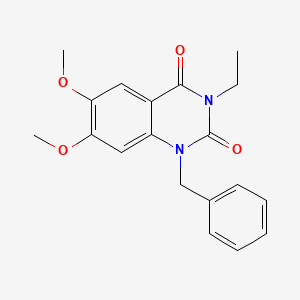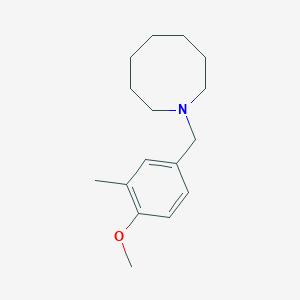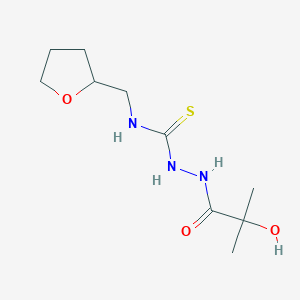![molecular formula C24H33N3O2 B4666274 N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B4666274.png)
N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-1-adamantanecarboxamide
Vue d'ensemble
Description
N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-1-adamantanecarboxamide, also known as PAC-1, is a small molecule that has been identified as a potential anticancer agent. This molecule has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-1-adamantanecarboxamide involves the activation of procaspase-3, a pro-apoptotic protein. N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-1-adamantanecarboxamide binds to procaspase-3 and induces its activation, leading to apoptosis in cancer cells. N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-1-adamantanecarboxamide has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects:
N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-1-adamantanecarboxamide has been shown to have minimal toxicity in normal cells and tissues. It has been found to be well-tolerated in animal models and has not shown any significant adverse effects. N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-1-adamantanecarboxamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-1-adamantanecarboxamide in lab experiments is its low toxicity and high specificity for cancer cells. This makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of using N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-1-adamantanecarboxamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-1-adamantanecarboxamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the optimization of the dosing and administration of N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-1-adamantanecarboxamide in animal models. Further studies are also needed to investigate the potential of N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-1-adamantanecarboxamide in combination with other anticancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-1-adamantanecarboxamide in humans.
Applications De Recherche Scientifique
N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-1-adamantanecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-1-adamantanecarboxamide has been tested in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. It has also been tested in animal models of cancer, with promising results.
Propriétés
IUPAC Name |
N-[4-[(2-piperidin-1-ylacetyl)amino]phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c28-22(16-27-8-2-1-3-9-27)25-20-4-6-21(7-5-20)26-23(29)24-13-17-10-18(14-24)12-19(11-17)15-24/h4-7,17-19H,1-3,8-16H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGCZIRIFVDHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4666205.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4666217.png)

![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4666231.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4666233.png)


![N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4666250.png)
![4-[(4-chlorophenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B4666255.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine hydrochloride](/img/structure/B4666260.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4666263.png)
![N-[4-(aminosulfonyl)phenyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4666272.png)
![3-(2-furylmethyl)-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4666287.png)